Cas no 677777-44-5 (4-Iodo-2-methoxy-benzonitrile)

4-Iodo-2-methoxy-benzonitrile 化学的及び物理的性質
名前と識別子
-
- Benzonitrile,4-iodo-2-methoxy-
- 5-IODO-2-METHOXYBENZONITRILE
- 2-Fluoro-4-iodophenyl isocyanate
- 4-iodo-2-fluorophenyl isocyanate
- 4-iodo-2-methoxybenzonitrile
- AKOS005147318
- 677777-44-5
- MFCD16873047
- Bosentan;N-[6-(2-Hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-pyrimidin-4-yl]-4-tert-butyl-benzenesulfonamide
- SCHEMBL1642108
- JIICJFZGXGZQNE-UHFFFAOYSA-N
- C90259
- 4-Iodo-2-methoxy-benzonitrile
-
- MDL: MFCD16873047
- インチ: InChI=1S/C8H6INO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3
- InChIKey: JIICJFZGXGZQNE-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=CC(=C1)I)C#N
計算された属性
- せいみつぶんしりょう: 258.94900
- どういたいしつりょう: 258.94941g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 33Ų
じっけんとくせい
- PSA: 33.02000
- LogP: 2.17148
4-Iodo-2-methoxy-benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB543442-1 g |
4-Iodo-2-methoxybenzonitrile; . |
677777-44-5 | 1g |
€545.80 | 2022-07-28 | ||
TRC | I737885-10mg |
4-Iodo-2-methoxy-benzonitrile |
677777-44-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | I737885-100mg |
4-Iodo-2-methoxy-benzonitrile |
677777-44-5 | 100mg |
$ 135.00 | 2022-06-04 | ||
abcr | AB543442-1g |
4-Iodo-2-methoxybenzonitrile; . |
677777-44-5 | 1g |
€581.50 | 2024-08-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740549-1g |
4-Iodo-2-methoxybenzonitrile |
677777-44-5 | 98% | 1g |
¥2494.00 | 2024-05-04 | |
TRC | I737885-50mg |
4-Iodo-2-methoxy-benzonitrile |
677777-44-5 | 50mg |
$ 95.00 | 2022-06-04 | ||
Ambeed | A333109-1g |
4-Iodo-2-methoxybenzonitrile |
677777-44-5 | 97% | 1g |
$297.0 | 2024-04-18 |
4-Iodo-2-methoxy-benzonitrile 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
4-Iodo-2-methoxy-benzonitrileに関する追加情報
Comprehensive Overview of 4-Iodo-2-methoxy-benzonitrile (CAS No. 677777-44-5): Properties, Applications, and Industry Insights
4-Iodo-2-methoxy-benzonitrile (CAS No. 677777-44-5) is a specialized organic compound widely recognized for its versatile applications in pharmaceutical synthesis, agrochemical research, and material science. This halogenated aromatic nitrile derivative features a methoxy group and an iodine substituent, making it a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig reactions. Its molecular formula C8H6INO and precise structural configuration contribute to its reactivity in palladium-catalyzed transformations, a topic frequently searched by chemists optimizing synthetic routes.
Recent trends in green chemistry have spurred interest in 4-Iodo-2-methoxy-benzonitrile as researchers explore eco-friendly solvent systems for its utilization. Analytical techniques like HPLC purity testing and NMR spectral analysis (common queries in academic forums) confirm its stability under standard storage conditions (2-8°C in amber glass). The compound’s role in constructing heterocyclic scaffolds aligns with the pharmaceutical industry’s demand for novel kinase inhibitors and API intermediates, addressing frequent search terms related to "drug discovery building blocks."
From a commercial perspective, 677777-44-5 is supplied with ≥98% purity, meeting stringent requirements for GMP-compliant manufacturing. Suppliers emphasize batch-to-batch consistency—a critical factor for users comparing CAS No. 677777-44-5 suppliers on procurement platforms. Its compatibility with microwave-assisted synthesis (a trending laboratory technique) further enhances its appeal for high-throughput applications, as evidenced by its mention in recent ACS journal publications.
Safety data sheets highlight that 4-Iodo-2-methoxy-benzonitrile requires standard organic compound handling precautions, with particular attention to its iodine moiety reactivity. This aligns with frequently asked questions about "handling iodinated compounds in organic synthesis." The compound’s crystallographic data (available in Cambridge Structural Database entries) assists computational chemists modeling molecular docking scenarios—another hot topic in AI-driven drug design discussions.
Emerging applications include its use in OLED material research, where its electron-withdrawing nitrile group contributes to charge transport properties. Patent analyses reveal growing interest in 677777-44-5 derivatives for optoelectronic materials, connecting to searches about "organic semiconductors 2024." Analytical challenges such as residual solvent quantification in final products are addressed through advanced GC-MS methodologies, a technical aspect often queried by quality control specialists.
The global market for 4-Iodo-2-methoxy-benzonitrile reflects expansion in contract research organizations (CROs), with regional suppliers optimizing logistics for just-in-time delivery—a operational concern highlighted in procurement forums. Regulatory compliance with REACH and FDA ICH guidelines ensures its adoption in multinational projects, while academic studies investigate its potential in metal-organic frameworks (MOFs), a subject gaining traction in materials science communities.
In conclusion, CAS No. 677777-44-5 exemplifies how targeted halogenated intermediates enable advancements across scientific disciplines. Its balanced lipophilicity (LogP ~2.1) and hydrogen bonding capacity make it particularly valuable in medicinal chemistry optimization, answering frequent search queries about "improving drug-like properties." As industry demands evolve, this compound’s multifaceted utility ensures its continued relevance in cutting-edge research and industrial applications.
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